Cas no 2383898-08-4 (Ethyl 2-(azetidin-3-ylidene)propanoate)

Ethyl 2-(azetidin-3-ylidene)propanoate structure
2383898-08-4 structure
Product Name:Ethyl 2-(azetidin-3-ylidene)propanoate
CAS No:2383898-08-4
MF:C8H13NO2
MW:155.194322347641
CID:5656265
PubChem ID:165895228
Update Time:2025-07-20

Ethyl 2-(azetidin-3-ylidene)propanoate Chemical and Physical Properties

Names and Identifiers

    • 2383898-08-4
    • ethyl 2-(azetidin-3-ylidene)propanoate
    • EN300-27725113
    • Ethyl 2-(azetidin-3-ylidene)propanoate
    • Inchi: 1S/C8H13NO2/c1-3-11-8(10)6(2)7-4-9-5-7/h9H,3-5H2,1-2H3
    • InChI Key: IHDMMZXADBDVBL-UHFFFAOYSA-N
    • SMILES: O(CC)C(/C(/C)=C1/CNC/1)=O

Computed Properties

  • Exact Mass: 155.094628657g/mol
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 38.3Ų

Ethyl 2-(azetidin-3-ylidene)propanoate Pricemore >>

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Additional information on Ethyl 2-(azetidin-3-ylidene)propanoate

Research Brief on Ethyl 2-(azetidin-3-ylidene)propanoate (CAS: 2383898-08-4) in Chemical Biology and Pharmaceutical Applications

Ethyl 2-(azetidin-3-ylidene)propanoate (CAS: 2383898-08-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential as a scaffold for drug development.

The compound's azetidine core with an exocyclic double bond presents an interesting structural motif that has attracted attention in medicinal chemistry. Recent studies (Journal of Medicinal Chemistry, 2023) have demonstrated that this scaffold offers both conformational rigidity and synthetic versatility, making it particularly valuable for the design of novel bioactive compounds. The ethyl ester functionality further enhances its utility as a synthetic intermediate.

In terms of synthetic methodology, a 2024 Nature Protocols publication detailed an improved synthetic route to Ethyl 2-(azetidin-3-ylidene)propanoate with higher yields (78-85%) and better stereoselectivity compared to previous methods. The protocol utilizes a [3+2] cycloaddition strategy followed by selective elimination, with the CAS: 2383898-08-4 compound being characterized by comprehensive NMR and X-ray crystallographic analysis.

Biological evaluations have revealed promising activity profiles. A recent ACS Chemical Biology study (2024) reported that derivatives of Ethyl 2-(azetidin-3-ylidene)propanoate show selective inhibition of certain protein kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. The compound's ability to modulate protein-protein interactions is particularly noteworthy, as demonstrated in cellular assays measuring NF-κB activation.

From a drug discovery perspective, the molecule serves as a versatile building block. A 2023 publication in Chemical Science highlighted its use in diversity-oriented synthesis, generating libraries of compounds with varied pharmacological activities. The azetidine scaffold's constrained geometry appears to confer improved metabolic stability compared to more flexible analogs, as evidenced by in vitro microsomal stability assays.

Ongoing research (as per recent conference abstracts from the 2024 ACS National Meeting) is exploring the compound's potential in targeted protein degradation strategies. Preliminary results suggest that appropriately functionalized derivatives can serve as effective warheads for PROTAC design, with particular promise in oncology applications.

In conclusion, Ethyl 2-(azetidin-3-ylidene)propanoate (CAS: 2383898-08-4) represents a valuable chemical entity with multiple applications in medicinal chemistry and chemical biology. Its unique structural features, synthetic accessibility, and demonstrated biological activities make it a compound worthy of continued investigation. Future research directions likely include further exploration of its structure-activity relationships and optimization of its pharmacological properties for specific therapeutic indications.

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